molecular formula C7H7FN2O4S B1344085 N-(5-fluoro-2-nitrophenyl)methanesulfonamide CAS No. 475278-66-1

N-(5-fluoro-2-nitrophenyl)methanesulfonamide

Cat. No.: B1344085
CAS No.: 475278-66-1
M. Wt: 234.21 g/mol
InChI Key: CGBXCAWTYKANIC-UHFFFAOYSA-N
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Scientific Research Applications

Biological Activity

N-(5-fluoro-2-nitrophenyl)methanesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanism of action, and biological applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

This compound features a nitro group and a fluoro group on the aromatic ring, which contribute to its unique reactivity and biological properties. The synthesis typically involves the reaction of 5-fluoro-2-nitroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine.

Synthetic Route

StepReactantsConditionsProducts
15-fluoro-2-nitroaniline, methanesulfonyl chlorideTriethylamine, solventThis compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. It has been noted for its potential as an inhibitor or modulator in various biological systems. The compound's nitro group can undergo reduction to form an amino group, which may enhance its binding affinity to target proteins.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds similar to this compound. For instance, inhibitors targeting the Nek2 kinase have shown promise in suppressing tumor growth. Inhibition of Nek2 activity has been linked to apoptosis in various cancer cell lines, suggesting that similar sulfonamide compounds could exhibit comparable effects .

Neuropharmacological Effects

This compound and related compounds have been investigated for their effects on serotonin receptors. Specifically, they demonstrate antagonist activity at the 5-HT6 receptor, which is implicated in several neurological disorders, including anxiety and depression. This receptor's modulation could provide therapeutic avenues for treating obesity and type II diabetes as well .

Case Studies

  • Antitumor Activity : A study involving small-molecule inhibitors targeting Nek2 demonstrated significant growth suppression in cancer cell lines when treated with compounds structurally related to this compound. The findings suggest that these compounds could serve as a basis for developing new cancer therapies .
  • Serotonin Receptor Modulation : Research indicated that certain sulfonamide derivatives exhibit low nanomolar affinity for the 5-HT6 receptor, highlighting their potential use in treating central nervous system disorders. These findings underscore the relevance of this compound in neuropharmacology .

Properties

IUPAC Name

N-(5-fluoro-2-nitrophenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O4S/c1-15(13,14)9-6-4-5(8)2-3-7(6)10(11)12/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGBXCAWTYKANIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=C(C=CC(=C1)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Methylsulfonamide (2.421 g, 25.4 mmol) was dissolved in DMF (100 mL) and NaH (60% in oil, 1.00 g, 25 mmol) was added. The reaction stirred for 1 h and added to a stirred solution of 2,4-difluoronitrobenzene (4.372 g, 27.5 mmol) in DMF (20 mL). The reaction mixture was stirred for 2 h, poured into a mixture (1:1) of brine and 1M HCl, and extracted with toluene. The organic phase was dried (MgSO4), and concentrated to give a solid that was crystallized from toluene/petroleum ether. The flask tipped over and some material was lost, to give 1.32 g, 5.64 mmol in 22% yield. MS (posES-FIA) m/z=found: 234; Calcd: 234.01; Anal (C7H7F N2 O4 S), C, H, N, S.
Quantity
2.421 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
4.372 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Methylsulfonamide (2.421 g, 25.4 mmol) was dissolved in DMF (100 mL) and NaH (60% in oil, 1.00 g, 25 mmol) was added. The reaction stirred for 1 h and added to a stirred solution of 2,4-difluoronitrobenzene (4.372 g, 27.5 mmol) in DMF (20 mL). The reaction mixture was stirred for 2 h, poured into a mixture (1:1) of brine and 1M HCl, and extracted with toluene. The organic phase was dried (MgSO4), and concentrated to give a solid that was crystallized from toluene/petroleum ether. The flask tipped over and some material was lost, to give 1.32 g, 5.64 mmol in 22% yield. MS (posES-FIA) m/z=found: 234; Calcd: 234.01; Anal (C7 H7 F N2 O4 S), C, H, N, S.
Quantity
2.421 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
4.372 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
[Compound]
Name
C7
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

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